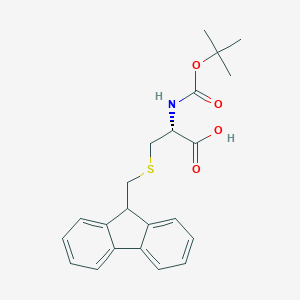

Boc-Cys(Fm)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZZGGDXFGAYMR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427012 | |

| Record name | Boc-Cys(Fm)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84888-35-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(9H-fluoren-9-ylmethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84888-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Cys(Fm)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Cys(Fm)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, commonly abbreviated as Boc-Cys(Fm)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), enabling the strategic incorporation of cysteine residues into peptide chains. This document details its chemical structure and properties, provides insights into its application in SPPS, and includes generalized experimental protocols for its use.

Chemical Structure and Properties

This compound is an L-cysteine derivative featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a 9-fluorenylmethyl (Fm) group on the thiol side chain. The Boc group provides temporary protection of the N-terminus, which is readily cleaved under acidic conditions. The Fm group offers base-labile protection for the cysteine thiol, preventing its oxidation and other unwanted side reactions during peptide synthesis.

Chemical Structure:

An In-depth Technical Guide to Boc-Cys(Fm)-OH (CAS: 84888-35-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH), a specialized amino acid derivative for peptide synthesis. This document details its chemical and physical properties, its strategic application in solid-phase peptide synthesis (SPPS), particularly within a Boc/Bzl protection strategy, and provides theoretical experimental protocols for its use.

Core Compound Data

This compound is a cysteine derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol side-chain is protected by a 9-fluorenylmethyl (Fm) group.[1][2] This dual-protection scheme is designed for specific applications in peptide synthesis, offering an orthogonal approach to side-chain deprotection.

Physicochemical Properties

Quantitative data for this compound and related cysteine derivatives are summarized below. It is important to note that specific values for this compound, such as melting point and optical rotation, are not consistently reported in publicly available literature and should be determined empirically for each lot.

| Property | This compound | Boc-L-Cys-OH | Boc-Cys(Trt)-OH |

| CAS Number | 84888-35-7[1][2] | 20887-95-0[3] | 21947-98-8[4] |

| Molecular Formula | C₂₂H₂₅NO₄S[1][2] | C₈H₁₅NO₄S[3] | C₂₇H₂₉NO₄S[4] |

| Molecular Weight | 399.5 g/mol [1][5] | 221.27 g/mol [3] | 463.59 g/mol [4] |

| Appearance | White to off-white powder | White crystalline powder[3] | Not specified |

| Purity | ≥97%[1] | ≥98% (TLC)[3] | 97%[4] |

| Melting Point | Not available | 76-79 °C[3] | 143-146 °C[4] |

| Optical Rotation | Not available | +8.0 to +11.0° (c=1 in ethanol)[3] | +27.5° (c=1 in ethanol)[4] |

| Storage Temperature | -20°C[5] | 15-25°C[3] | Not specified |

Solubility

While specific quantitative solubility data for this compound is not extensively documented, Fmoc-protected amino acids, a related class of compounds, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[6]

| Solvent | General Suitability for Peptide Synthesis |

| N,N-Dimethylformamide (DMF) | Recommended primary solvent for SPPS.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Alternative solvent, particularly for sequences prone to aggregation.[6] |

| Dichloromethane (DCM) | Commonly used for resin swelling and washing. |

It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure optimal and reproducible synthesis outcomes.[6]

Strategic Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), specifically within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. This approach is often favored for the synthesis of long or difficult peptide sequences.[]

The Boc/Bzl Protection Strategy

In this strategy, the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderate acid like trifluoroacetic acid (TFA).[] Side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[]

Orthogonal Deprotection with the Fm Group

The key feature of this compound is the 9-fluorenylmethyl (Fm) protecting group on the cysteine side-chain. The Fm group is uniquely base-labile and can be removed with a mild base such as piperidine, a condition that does not affect the acid-labile Boc group or the benzyl-based side-chain protecting groups.[8] This orthogonality allows for the selective deprotection of the cysteine thiol group while the peptide is still attached to the resin.

This selective deprotection is highly valuable for:

-

On-resin disulfide bond formation: Two selectively deprotected cysteine residues can be oxidized on the resin to form a disulfide bridge, which is crucial for the synthesis of cyclic peptides.

-

Site-specific conjugation: The free thiol group can be used as a handle for the on-resin attachment of labels, tags, or other molecules.

The following diagram illustrates the orthogonal nature of the protecting groups in a Boc-SPPS workflow utilizing this compound.

Caption: Orthogonal protection strategy in Boc-SPPS using this compound.

Experimental Protocols

The following are theoretical experimental protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols are based on established principles of peptide chemistry, as specific, validated protocols for this exact derivative are not widely published. Optimization may be required for specific peptide sequences.

Materials and Reagents

-

This compound

-

Appropriate resin for Boc-SPPS (e.g., Merrifield resin)

-

Other Boc-protected amino acids with appropriate side-chain protection (e.g., Bzl-based)

-

N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Hydrofluoric acid (HF) apparatus (use with extreme caution and appropriate safety measures)

-

Diethyl ether

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on the resin.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.

-

Wash the resin with DCM followed by DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a suitable coupling reagent such as DIC (1 equivalent) and HOBt (1 equivalent) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Orthogonal Deprotection of the Fm Group

This protocol is performed on the resin-bound peptide when a free cysteine thiol is required for on-resin modification.

-

Resin Preparation: After the desired peptide sequence is assembled, wash the resin-bound peptide thoroughly with DMF.

-

Fm Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes.

-

Repeat the piperidine treatment to ensure complete deprotection.

-

Wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene byproduct.

-

Wash with DCM and dry the resin if proceeding to on-resin modification.

-

Protocol 3: Final Cleavage and Global Deprotection

This protocol removes the completed peptide from the resin and cleaves all remaining acid-labile side-chain protecting groups. Note: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel with appropriate safety precautions.

-

Resin Preparation: Dry the fully assembled peptidyl-resin under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add appropriate scavengers (e.g., anisole, thioanisole) to protect sensitive amino acid residues from reactive cations generated during cleavage.

-

Cool the reaction vessel to 0°C.

-

Carefully distill HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

-

Peptide Precipitation and Isolation:

-

Wash the resin with cold diethyl ether to remove scavengers and organic byproducts.

-

Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Summary and Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, particularly those requiring on-resin side-chain modification or cyclization. Its utility lies in the orthogonal nature of the base-labile Fm protecting group within the acid-labile Boc-SPPS framework. While the Boc/Bzl strategy has been largely superseded by the milder Fmoc/tBu approach for routine peptide synthesis, it remains a powerful tool for specific applications. The protocols provided in this guide, though theoretical, offer a solid foundation for researchers to develop and optimize their synthetic strategies using this compound. Careful planning of the protection scheme and rigorous adherence to safety protocols are paramount for successful synthesis.

References

A Technical Guide to the Application of Boc-Cys(Fm)-OH in Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Boc-Cys(Fm)-OH

N(α)-tert-Butyloxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, commonly abbreviated as this compound, is a pivotal cysteine derivative employed in solid-phase peptide synthesis (SPPS). Its utility in the synthesis of complex peptides and small proteins is primarily attributed to its orthogonal protection scheme. The N-terminal α-amino group is protected by the acid-labile Boc group, while the thiol side chain is protected by the base-labile fluorenylmethyl (Fm) group. This dual protection strategy allows for the selective deprotection of either the N-terminus or the cysteine side chain, a feature that is particularly advantageous in sophisticated peptide synthesis strategies such as fragment condensation and native chemical ligation (NCL).

The primary application of this compound is within the framework of Boc-based SPPS. The Fm protecting group is stable to the acidic conditions used for the repetitive cleavage of the N-terminal Boc group (typically trifluoroacetic acid, TFA). However, the Fm group is readily removed by treatment with a base, such as piperidine. This characteristic makes this compound incompatible with standard Fmoc-based SPPS, where piperidine is used for the routine deprotection of the N-terminal Fmoc group.

The selective removal of the Fm group on the solid support exposes a free thiol group, which can then be used for on-resin modifications, such as cyclization or, more commonly, for the preparation of peptide segments with a C-terminal cysteine poised for native chemical ligation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 84888-35-7 |

| Molecular Formula | C₂₂H₂₅NO₄S |

| Molecular Weight | 399.51 g/mol |

| Appearance | White to off-white powder |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) |

| Thiol Protecting Group | 9-Fluorenylmethyl (Fm) |

| Boc Group Cleavage | Acidic conditions (e.g., TFA) |

| Fm Group Cleavage | Basic conditions (e.g., Piperidine) |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound in Boc-SPPS and its subsequent use in native chemical ligation.

Boc-SPPS Protocol for Incorporation of this compound

This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain using a Merrifield resin.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or equivalent coupling additive

-

Piperidine

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DCM for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vessel, pre-activate 3 equivalents of the Boc-amino acid with 3 equivalents of DIC and 3 equivalents of HOBt in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Incorporation of this compound:

-

Follow the same coupling procedure as in step 4, using this compound. Due to the bulky nature of the Fm group, extended coupling times or the use of more potent coupling reagents like HBTU may be beneficial to ensure high coupling efficiency.

-

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Deprotection of the Fm Group

This protocol describes the selective removal of the Fm group from the cysteine side chain while the peptide remains attached to the resin with the N-terminal Boc group intact.

Procedure:

-

Resin Preparation: After the final coupling step, wash the peptide-resin with DMF (5x).

-

Fm Deprotection:

-

Treat the peptide-resin with a solution of 20% piperidine in DMF.

-

Agitate the mixture for 30 minutes at room temperature.

-

Repeat the piperidine treatment for another 30 minutes to ensure complete removal of the Fm group.

-

-

Washing: Wash the resin extensively with DMF (5x) followed by DCM (5x) to remove piperidine and the dibenzofulvene byproduct.

-

Drying: Dry the resin under vacuum. The resulting peptide-resin now has a free cysteine thiol and can be used for on-resin modifications or cleaved for subsequent ligation.

Cleavage from Resin and Final Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups.

Materials:

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

HF Cleavage:

-

In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF containing appropriate scavengers (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.

-

Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

-

Peptide Precipitation: After cleavage, evaporate the HF under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Native Chemical Ligation (NCL)

This protocol outlines the ligation of two peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine (prepared using a strategy involving this compound).

Materials:

-

Peptide 1 with a C-terminal thioester

-

Peptide 2 with an N-terminal cysteine

-

Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0-7.5)

-

Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA), thiophenol)

-

Reducing agent (e.g., TCEP)

Procedure:

-

Dissolution: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer. Ensure complete dissolution.

-

Initiation: Add the thiol catalyst and a reducing agent like TCEP to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC and mass spectrometry. Ligation is typically complete within a few hours.

-

Purification: Once the ligation is complete, purify the final ligated protein product by RP-HPLC.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, particularly those intended for use in native chemical ligation. Its orthogonal protecting groups provide the synthetic flexibility required for the selective modification of the cysteine side chain on the solid support. While requiring the use of Boc chemistry and, for final cleavage, potentially hazardous reagents like HF, the strategic advantages it offers in the construction of large peptides and proteins make it an indispensable tool for chemical biologists and drug development professionals. The protocols and workflows outlined in this guide provide a framework for the successful application of this compound in research.

A Technical Guide to Boc-Cys(Fm)-OH: Synthesis, Properties, and Application in Peptide Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine, commonly abbreviated as Boc-Cys(Fm)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the assembly of complex peptides and proteins for therapeutic and research applications. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and illustrates its role in standard peptide synthesis workflows.

Core Molecular and Physical Properties

This compound is characterized by two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyl (Fm) group on the thiol side chain. This orthogonal protection scheme allows for selective deprotection strategies, which are fundamental in modern peptide chemistry.

| Property | Value | Citations |

| Molecular Formula | C₂₂H₂₅NO₄S | [1][2][3][4] |

| Molecular Weight | 399.51 g/mol | [3][4] |

| CAS Number | 84888-35-7 | [2][3][5][6] |

| Appearance | White powder or off-white solid | [4] |

| Purity | Typically ≥97% (HPLC) | [2] |

| IUPAC Name | (2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [1] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the S-alkylation of Boc-Cys-OH with a 9-fluorenylmethyl halide. The following is a representative protocol for this synthesis.

Materials:

-

Boc-L-Cys-OH

-

9-(Chloromethyl)fluorene or 9-(Bromomethyl)fluorene

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-Cys-OH in DMF.

-

Add the base (e.g., potassium carbonate) to the solution and stir.

-

Slowly add a solution of 9-(chloromethyl)fluorene in DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Incorporation of this compound in Boc-SPPS

The primary application of this compound is in Boc-based solid-phase peptide synthesis. The Fm group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA), allowing for the selective deprotection of the N-terminus. The Fm group can be removed later using a base like piperidine if on-resin side-chain modification or cyclization is desired, although it is more commonly used when a base-labile side-chain protecting group is needed in a Boc-SPPS strategy.

Materials:

-

This compound

-

Appropriate solid support (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC)

-

Other Boc-protected amino acids

Protocol for a single coupling cycle:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for coupling.

-

Neutralization: Neutralize the N-terminal ammonium salt with a solution of 5-10% DIPEA in DMF.

-

Washing: Wash the resin with DMF to remove excess base.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (typically 3-4 equivalents) with a coupling reagent like HBTU/HOBt in the presence of DIPEA in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a Kaiser test indicates complete coupling.

-

Washing: Wash the resin with DMF followed by DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.

Logical Workflow and Visualization

The following diagrams illustrate the chemical logic behind the use of this compound in peptide synthesis.

Caption: Orthogonal protection scheme of this compound.

The workflow for incorporating this amino acid into a growing peptide chain using Boc-SPPS is visualized below. This process involves iterative cycles of deprotection and coupling.

Caption: Boc-SPPS cycle for incorporation of this compound.

Conclusion

This compound is a highly valuable reagent for researchers in peptide chemistry and drug development. Its unique orthogonal protecting groups provide the flexibility needed for the synthesis of complex peptides, including those requiring specific side-chain modifications or disulfide bond architectures. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this compound in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Cys(Fm)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-α-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH). This key amino acid derivative is instrumental in Boc-based solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy essential for the synthesis of complex peptides.

Introduction

This compound is a derivative of the amino acid L-cysteine, modified with two critical protecting groups. The N-α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the thiol side chain is protected by the base-labile 9-fluorenylmethyl (Fm) group.[1][2] This orthogonal protection scheme is highly valuable in peptide chemistry. It allows for the selective deprotection of the N-terminus with acids like trifluoroacetic acid (TFA) for chain elongation, while the Fm group remains intact.[3] The Fm group can be selectively removed later using bases, such as piperidine, to enable specific modifications like disulfide bond formation.[1][4]

The stability of the S-Fm group to acidic conditions and catalytic hydrogenation, combined with its lability to organic bases, makes this compound a versatile building block for advanced peptide synthesis strategies.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 84888-35-7 | [5][6] |

| Molecular Formula | C₂₂H₂₅NO₄S | [5][7] |

| Molecular Weight | 399.51 g/mol | [5][7] |

| Appearance | White to off-white powder | - |

| Purity | ≥97% | [8] |

| Storage Temperature | -20°C | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the S-alkylation of N-α-Boc-L-cysteine with a suitable 9-fluorenylmethylating agent, such as 9-(bromomethyl)fluorene or 9-fluorenylmethanol, in the presence of a base.

Synthesis Reaction Pathway

The diagram below illustrates the general synthetic route for this compound starting from Boc-L-cysteine and 9-(bromomethyl)fluorene.

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of this compound.

Materials and Reagents:

-

N-α-Boc-L-cysteine (Boc-Cys-OH)

-

9-(Bromomethyl)fluorene

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Cys-OH (1.0 eq.) in anhydrous DMF.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add DIEA (2.2 eq.) dropwise while stirring. Allow the mixture to stir for 15 minutes at 0°C.

-

Alkylation: In a separate flask, dissolve 9-(bromomethyl)fluorene (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Boc-Cys-OH) is consumed.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

High purity of this compound is critical for its successful application in peptide synthesis. The primary purification method for the crude product obtained from synthesis is recrystallization or precipitation.

General Purification Workflow

The following diagram outlines the standard workflow for purifying the crude this compound product.

Experimental Protocol: Purification

This protocol details the purification of crude this compound by precipitation/recrystallization.

Procedure:

-

Dissolution: Gently heat the crude product in a minimal amount of ethyl acetate until it is fully dissolved.

-

Precipitation: While stirring, slowly add hexanes (an anti-solvent) until the solution becomes cloudy.

-

Crystallization: Cool the mixture in an ice bath or refrigerate for several hours to facilitate complete precipitation of the product.

-

Isolation: Collect the resulting white solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold hexanes to remove residual impurities.

-

Drying: Dry the purified solid under high vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Parameter | Typical Specification | Method |

| Purity | ≥97% | HPLC, TLC |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Optical Rotation | Specific value (e.g., in DMF) | Polarimetry |

| Melting Point | Consistent range | Melting Point Apparatus |

Application in Boc-SPPS

This compound is primarily used in Boc-based Solid Phase Peptide Synthesis (SPPS). Its orthogonal protecting groups allow for precise control over the peptide synthesis process.

Orthogonal Deprotection Strategy

The diagram below illustrates the logical relationship of the orthogonal deprotection steps for Boc and Fm groups during SPPS.

This strategy enables:

-

Chain Elongation: The Boc group is removed with TFA at each cycle to allow for the coupling of the next amino acid.

-

Selective Thiol Deprotection: The Fm group can be removed at a desired stage (either on-resin or post-cleavage) using a base like piperidine, freeing the thiol group for disulfide bridge formation or conjugation without affecting other acid-labile protecting groups.[1][4]

References

- 1. Derivatives of S-9-fluorenylmethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 5. This compound - Bachem AG [bioscience.co.uk]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. calpaclab.com [calpaclab.com]

Boc-Cys(Fm)-OH stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Boc-Cys(Fm)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine (this compound). Understanding the chemical stability of this reagent is critical for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity and purity of the final products.

Physicochemical Properties

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The key structural features are the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and the 9-fluorenylmethyl (Fm) group protecting the sulfhydryl side chain of cysteine.

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₄S |

| Molecular Weight | 399.51 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 84888-35-7 |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol |

Stability Profile

The stability of this compound is intrinsically linked to the lability of its two protecting groups: the acid-labile Boc group and the base-labile S-Fm group.

pH Stability

-

Acidic Conditions: The Boc group is susceptible to cleavage under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) will lead to the removal of the Boc group, exposing the free amine. The S-Fm group is generally stable to acidic conditions, including the concentrations of TFA typically used for Boc deprotection.

-

Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: The S-Fm group is labile to basic conditions. It can be cleaved by organic bases, with piperidine being a common reagent for this purpose. The Boc group is stable under basic conditions.

Thermal Stability

Photostability

Specific photostability studies on this compound are not widely published. However, as with many complex organic compounds, it is prudent to protect it from direct light exposure to prevent potential photochemical degradation.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data sheets and the general stability of protected amino acids.

| Condition | Recommendation |

| Temperature | -20°C for long-term storage .[1] Some suppliers may recommend 0-8°C for shorter periods. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidation. |

| Light | Protect from light. |

Potential Degradation Pathways and Side Reactions

The primary degradation pathways for this compound involve the cleavage of its protecting groups. Additionally, a key process-related side reaction can occur during peptide synthesis.

Cleavage of Protecting Groups

-

Acid-mediated Deprotection: Exposure to strong acids will lead to the loss of the Boc group, yielding H-Cys(Fm)-OH.

-

Base-mediated Deprotection: Exposure to bases, such as piperidine, will cleave the S-Fm group, resulting in the formation of a free thiol.

N→S Fluorenylmethyl Migration (Process-Related)

A known side reaction in peptide synthesis involves the migration of a fluorenylmethyl group.[2][3] In the context of a peptide chain, if an N-terminal Fmoc-protected amino acid is deprotected in the presence of a cysteine residue with a free thiol, the dibenzofulvene byproduct of Fmoc cleavage can react with the cysteine thiol to form an S-Fm bond.[2][3] While this is a process-related impurity rather than a storage degradation product, it highlights a potential instability of the free thiol in the presence of Fmoc deprotection reagents.

Experimental Protocols for Stability Assessment

To perform in-house stability studies on this compound, the following general protocols can be adapted. The primary analytical technique for assessing purity and degradation is High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow for Stability Testing

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is one that can resolve the parent compound from its degradation products.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B, optimized to separate all peaks. For example, 5% to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone) |

| Column Temp. | 25-40 °C |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile/water) at a concentration of 1 mg/mL.

-

For the stability study, dilute the stock solution with the stress condition medium (e.g., acidic, basic, or neutral buffer) to a final concentration of approximately 0.1 mg/mL.

-

At each time point, take an aliquot, neutralize if necessary, and inject it into the HPLC system.

Handling and Use Recommendations

-

Weighing: Allow the container to warm to room temperature before opening to prevent moisture condensation.

-

Dissolution: Dissolve the required amount of this compound in a suitable dry solvent (e.g., DMF) immediately before use in synthesis.

-

Solutions: Solutions of this compound should be used fresh. If storage of a solution is necessary, it should be stored at -20°C and used as quickly as possible. Avoid repeated freeze-thaw cycles.

By adhering to these storage and handling guidelines, and by understanding the inherent stability characteristics of the Boc and S-Fm protecting groups, researchers can ensure the quality and reactivity of this compound for their synthetic needs.

References

A Technical Deep Dive: Navigating the Landscape of Cysteine Protecting Groups for Advanced Peptide Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

In the intricate world of peptide synthesis, the strategic selection of protecting groups for the trifunctional amino acid cysteine is a critical determinant of success. The unique reactivity of cysteine's thiol side chain necessitates robust protection to prevent undesired side reactions and to orchestrate the precise formation of disulfide bonds, which are often crucial for the structure and function of therapeutic peptides and proteins. This technical guide provides an in-depth comparison of N-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH) with other commonly employed cysteine protecting groups, offering a detailed analysis of their chemical properties, deprotection strategies, and practical applications in solid-phase peptide synthesis (SPPS).

Executive Summary

This whitepaper delves into the core attributes of four key cysteine protecting groups: 9-fluorenylmethyl (Fm), Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylthio (StBu). Through a comparative analysis, we highlight the unique advantages and specific use-cases for each, with a particular focus on the base-labile Fm group in the context of Boc-SPPS. Quantitative data on deprotection conditions and stability are presented in a clear tabular format for easy reference. Furthermore, detailed experimental protocols for key protection and deprotection reactions are provided, alongside illustrative diagrams generated using Graphviz to visualize experimental workflows and logical relationships, empowering researchers to make informed decisions in their synthetic strategies.

Introduction to Cysteine Protection

The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, making its protection a mandatory step in peptide synthesis to avoid the formation of unwanted disulfide-linked oligomers and other side products.[1] An ideal cysteine protecting group should be stable throughout the iterative steps of peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[2] The choice of a specific protecting group is dictated by the overall synthetic strategy, particularly the requirements for forming single or multiple disulfide bonds in a controlled manner.[3]

Comparative Analysis of Cysteine Protecting Groups

The selection of a cysteine protecting group is a pivotal decision in peptide synthesis design. The choice hinges on the desired orthogonality with the N-terminal protecting group (Boc or Fmoc) and other side-chain protecting groups, as well as the intended strategy for disulfide bond formation. Here, we compare the properties and applications of this compound with other widely used protected cysteine derivatives.

N-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine (this compound)

The 9-fluorenylmethyl (Fm) group is a base-labile protecting group.[1] When used in conjunction with the acid-labile Boc group for N-terminal protection, it offers an orthogonal protection scheme. The Fm group is stable under the acidic conditions used for Boc removal (e.g., trifluoroacetic acid - TFA) and strong acids like hydrogen fluoride (HF).[4][5] This stability makes this compound a valuable building block in Boc-SPPS, particularly for strategies requiring post-cleavage modification or on-resin cyclization via disulfide bond formation after selective deprotection of the cysteine side chain.

Key Characteristics of Common Cysteine Protecting Groups

| Protecting Group | Structure | Deprotection Conditions | Key Features & Applications |

| 9-Fluorenylmethyl (Fm) | 9-Fluorenylmethyl | 50% piperidine in DMF, 2 hours, room temperature.[4] | Base-labile; Orthogonal to Boc and acid-labile side-chain protecting groups. Useful for post-cleavage and on-resin cyclizations.[6] |

| Trityl (Trt) | Triphenylmethyl | 95% TFA, 2.5% H₂O, 2.5% TIS, 2-4 hours.[3] | Acid-labile; Commonly used in Fmoc-SPPS and removed during final cleavage.[7] Scavengers are crucial to prevent side reactions.[3] |

| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Iodine (10-50 fold excess) in aqueous acetic acid or methanol, 40-60 minutes for disulfide formation. Mercury(II) acetate (1.0 eq.) at pH 4.0 for 1 hour for free thiol.[8] | Stable to both acidic and basic conditions of SPPS.[7] Orthogonal to both Fmoc and Boc strategies. Requires specific reagents for removal. |

| S-tert-butylthio (StBu) | (CH₃)₃CS- | Reductive cleavage with thiols (e.g., 20% β-mercaptoethanol in DMF) or phosphines (e.g., TCEP).[2][9] | Stable to both acidic and basic conditions.[10] Orthogonal to acid- and oxidatively-labile groups. |

Table 1. Comparison of key characteristics of common cysteine protecting groups.

Experimental Protocols

Detailed and reliable experimental protocols are fundamental to successful peptide synthesis. The following sections provide step-by-step methodologies for the protection of cysteine and the deprotection of the Fm, Trt, Acm, and StBu groups.

Protocol 1: General Procedure for S-Protection of Cysteine (Illustrative Example: S-Tritylation)

-

Dissolution: Dissolve L-cysteine in a suitable solvent (e.g., a mixture of glacial acetic acid and water).

-

Reagent Addition: Add trityl chloride to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically neutralized, and the product is precipitated or extracted.

-

Purification: The crude product is purified by recrystallization or chromatography to yield the S-trityl-L-cysteine.

Protocol 2: Deprotection of S-Fm Group

-

Resin Swelling: Swell the peptide-resin carrying the Cys(Fm) residue in N,N-dimethylformamide (DMF).

-

Deprotection Solution: Prepare a solution of 50% piperidine in DMF.

-

Treatment: Treat the resin with the piperidine solution for 2 hours at room temperature with gentle agitation.[4]

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection reagents and the fluorenyl-piperidine adduct.

-

Further Steps: The deprotected cysteine thiol is now available for subsequent reactions, such as disulfide bond formation.

Protocol 3: Deprotection of S-Trt Group and Cleavage from Resin

-

Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 4: Deprotection of S-Acm Group with Iodine (for Disulfide Formation)

-

Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol.

-

Iodine Addition: Add a 10-50 fold excess of iodine to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 40-60 minutes.[8]

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the color disappears.

-

Purification: Purify the cyclized peptide by high-performance liquid chromatography (HPLC).

Protocol 5: Reductive Deprotection of S-StBu Group

-

Resin Treatment: Treat the resin-bound peptide containing the Cys(StBu) residue with a solution of 20% β-mercaptoethanol in DMF, buffered with N-methylmorpholine (NMM).[9]

-

Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., 2 x 2 hours) to ensure complete removal of the StBu group.[9]

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Further Reactions: The resulting free thiol can then be used in subsequent synthetic steps.

Visualization of Workflows and Relationships

To further clarify the strategic use of these protecting groups, the following diagrams, created using the DOT language, illustrate key concepts and experimental workflows.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Boc-Cys(Fm)-OH

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document consolidates general principles derived from structurally similar protected amino acids and provides a framework for experimental solubility determination.

Core Concepts in Protected Amino Acid Solubility

The solubility of a protected amino acid like this compound is a critical parameter in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to challenges in reagent preparation, incomplete reactions, and peptide aggregation. The solubility profile is primarily dictated by the physicochemical properties of the protecting groups and the amino acid side chain.

The Boc (tert-butoxycarbonyl) group at the N-terminus is hydrophobic, which generally enhances solubility in organic solvents. The Fm (9-fluorenylmethyl) group protecting the cysteine thiol is also a large, hydrophobic moiety. Consequently, this compound is expected to exhibit good solubility in a range of polar aprotic organic solvents commonly used in peptide synthesis.

Qualitative Solubility Profile

Based on the general behavior of other Boc- and Fmoc-protected amino acids, the following qualitative solubility profile for this compound can be inferred:

-

High Solubility: Expected in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). These solvents are excellent at solvating both the peptide backbone and the protecting groups.

-

Moderate Solubility: Likely to be soluble in chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as other organic solvents like Ethyl Acetate and Acetone.[1]

-

Low to Insoluble: Expected to have poor solubility in non-polar solvents such as hexanes and petroleum ether, and very low solubility in aqueous solutions without the addition of a co-solvent or pH adjustment.[2]

Quantitative Solubility Data of Structurally Related Compounds

| Compound | Solvent(s) | Solubility | Reference |

| Boc-Cys(Trt)-OH | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [1] |

| (Boc-Cys-OH)₂ | Acetone, Ethanol, DMSO | Soluble | [3] |

| General Hydrophobic Peptides | DMSO, DMF, Acetonitrile (ACN) | Recommended for initial dissolution | [4][5] |

Note: "Soluble" indicates that the compound dissolves to a practical concentration for synthetic reactions, though the exact numerical value is not specified in the source. Researchers should experimentally verify the solubility for their specific application.

Experimental Protocol for Solubility Determination

Given the absence of precise solubility data, an experimental approach is necessary. The following protocol outlines a general method for determining the approximate solubility of this compound.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a temperature-controlled environment and allow it to equilibrate for a set period (e.g., 24 hours), with continuous stirring if possible. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any suspended solid particles.

-

-

Concentration Determination:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Recommendations for Handling and Dissolution

For practical applications in a laboratory setting, the following recommendations should be considered when working with this compound and other protected amino acids:

-

Solvent Choice: For peptide synthesis, high-purity, amine-free DMF is the recommended primary solvent. NMP can be a suitable alternative, especially if issues with peptide aggregation arise.[6]

-

Use of Co-solvents: In cases of poor solubility of the growing peptide chain, co-solvents like DMSO can be employed. However, their compatibility with the reaction chemistry must be verified to avoid side reactions.[7]

-

Aiding Dissolution: Sonication can be a useful technique to aid in the dissolution of protected amino acids.[4][5] Gentle warming can also be applied, but care must be taken to avoid thermal degradation, especially for sensitive compounds.

-

Experimental Verification: It is strongly advised that researchers experimentally determine the solubility of this compound in their specific solvent systems and at their intended operating temperatures to ensure reliable and reproducible synthetic outcomes.[6]

By understanding the general solubility principles and employing a systematic experimental approach, researchers and drug development professionals can effectively utilize this compound in their synthetic workflows.

References

- 1. N-Boc-S-Trityl-L-cysteine | 21947-98-8 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemodex.com [chemodex.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data Analysis of Boc-Cys(Fm)-OH: A Technical Guide

Introduction

N-α-tert-Butoxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, commonly abbreviated as Boc-Cys(Fm)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). The proper characterization of this reagent is paramount to ensure the integrity and success of peptide synthesis. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines generalized experimental protocols for these analytical techniques.

Molecular Structure

IUPAC Name: (2R)-2-[(tert-butoxy)carbonylamino]-3-[(9H-fluoren-9-ylmethyl)sulfanyl]propanoic acid[1] Molecular Formula: C₂₂H₂₅NO₄S[1][2][3] Molecular Weight: 399.50 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the Boc protecting group, the cysteine backbone, and the fluorenylmethyl (Fm) protecting group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc group (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | 9H |

| Cα-H | 4.2 - 4.5 | Multiplet | 1H |

| Cβ-H₂ | 2.8 - 3.2 | Multiplet | 2H |

| Fm group (-CH-) | 4.2 - 4.4 | Triplet | 1H |

| Fm group (-CH₂-) | 2.6 - 2.8 | Doublet | 2H |

| Fm group (aromatic-H) | 7.2 - 7.8 | Multiplet | 8H |

| Carboxylic acid (-OH) | 10 - 12 | Broad Singlet | 1H |

| Amide (-NH-) | 5.0 - 5.5 | Doublet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Boc group (-C (CH₃)₃) | ~80 |

| Boc group (-C(CH₃ )₃) | ~28 |

| Boc group (-C =O) | 155 - 156 |

| Cα | 53 - 56 |

| Cβ | 33 - 36 |

| Fm group (-C H-) | ~47 |

| Fm group (-C H₂-) | ~37 |

| Fm group (aromatic-C) | 120 - 145 |

| Carboxylic acid (-C =O) | 170 - 175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Amide) | 3200 - 3400 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=O stretch (Carbamate) | 1680 - 1700 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1029 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used.

| Ion | Expected m/z |

| [M+H]⁺ | 400.16 |

| [M+Na]⁺ | 422.14 |

| [M+K]⁺ | 438.11 |

M represents the parent molecule.

Under fragmentation conditions (MS/MS), characteristic losses are expected. The Boc group is prone to the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da)[4]. The fluorenylmethyl group can also fragment, leading to a prominent ion at m/z 179 corresponding to the fluorenylmethyl cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Boc-protected amino acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, with a small amount of acid (e.g., formic acid) to promote ionization.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode using an ESI source.

-

Data Analysis: Determine the m/z values of the molecular ions and any significant fragment ions. Compare the observed masses with the calculated theoretical masses.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a protected amino acid like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Boc-Cys(Fm)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Cys(Fm)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides containing multiple disulfide bonds. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the 9-fluorenylmethyl (Fm) group offers base-labile protection for the thiol side chain of cysteine. This orthogonal protection strategy allows for the selective deprotection of the Fm group on the solid support, enabling the regioselective formation of disulfide bridges, a key structural feature in many biologically active peptides such as conotoxins. These notes provide detailed protocols for the application of this compound in SPPS, with a focus on the synthesis of α-conotoxin GI, a potent antagonist of the nicotinic acetylcholine receptor (nAChR).

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₄S[1] |

| Molecular Weight | 399.51 g/mol [1] |

| Appearance | White to off-white powder |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) |

| S-Protecting Group | Fm (9-fluorenylmethyl) |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |

| CAS Number | 84888-35-7[1] |

Application in SPPS: Synthesis of α-Conotoxin GI

α-Conotoxins are a family of neurotoxic peptides isolated from the venom of marine cone snails. They are potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs), making them valuable tools for neuroscience research and potential therapeutic leads for conditions such as chronic pain.[2][3] The synthesis of α-conotoxins, which typically contain two disulfide bonds, requires a robust orthogonal protection strategy. The use of this compound in combination with another orthogonally protected cysteine derivative, such as Boc-Cys(Acm)-OH (where Acm is acetamidomethyl), allows for the sequential and controlled formation of these disulfide bridges.[2]

Quantitative Data from SPPS of a Model Conotoxin

The following table summarizes representative yields and purity for the synthesis of a two-disulfide-bonded conotoxin, such as α-conotoxin GI, utilizing an orthogonal protection strategy with a base-labile protecting group like Fm. While specific data for this compound is not extensively published, these values are typical for such syntheses.

| Step | Product | Typical Yield (%) | Purity (%) |

| SPPS | Linear Peptide on Resin | >95 (crude) | N/A |

| First Disulfide Bond Formation | Monocyclic Peptide on Resin | 70-80 | N/A |

| Cleavage from Resin | Monocyclic Peptide (crude) | 60-70 | 50-60 |

| Second Disulfide Bond Formation | Bicyclic Peptide (crude) | 50-60 | 40-50 |

| Final Purification (RP-HPLC) | Purified Bicyclic Peptide | 20-30 | >95 |

Note: Yields and purity can vary significantly depending on the peptide sequence, coupling reagents, and purification methods.

Experimental Protocols

Resin Preparation and Swelling

Objective: To prepare the solid support for peptide synthesis.

Materials:

-

Merrifield resin or other suitable Boc-compatible resin (e.g., PAM resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Protocol:

-

Place the desired amount of resin in the synthesis vessel.

-

Wash the resin with DCM (3 x 1 min).

-

Wash the resin with DMF (3 x 1 min).

-

Swell the resin in DMF for at least 30 minutes before the first amino acid coupling.

Boc-SPPS Cycle for Peptide Chain Elongation

Objective: To assemble the linear peptide sequence on the solid support.

Materials:

-

Boc-protected amino acids (including this compound and Boc-Cys(Acm)-OH)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

DCM

-

DMF

Protocol:

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 x 15 minutes.

-

Wash the resin with DCM (3 x 1 min).

-

Wash the resin with DMF (3 x 1 min).

-

-

Neutralization:

-

Treat the resin with a solution of 5% DIEA in DMF for 2 x 2 minutes.

-

Wash the resin with DMF (3 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Boc-amino acid (3 eq.) with HBTU/HATU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing:

-

Wash the resin with DMF (3 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

-

-

Repeat steps 1-4 for each amino acid in the peptide sequence.

On-Resin Deprotection of the Fm Group and First Disulfide Bond Formation

Objective: To selectively remove the Fm protecting group and form the first disulfide bond.

Materials:

-

Peptide-resin with this compound and Boc-Cys(Acm)-OH incorporated.

-

20% Piperidine in DMF

-

DMF

-

Thallium(III) trifluoroacetate (Tl(TFA)₃) or Iodine (I₂)

Protocol:

-

Fm Deprotection:

-

Wash the peptide-resin with DMF (3 x 1 min).

-

Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and dibenzofulvene adducts.

-

-

First Disulfide Bond Formation (Oxidation):

-

Swell the resin in DMF.

-

Add a solution of Tl(TFA)₃ (1.5 eq.) in DMF to the resin and agitate for 1 hour. Alternatively, treat the resin with a solution of I₂ (10 eq.) in DMF until a persistent yellow color is observed.

-

Wash the resin with DMF (5 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

-

Cleavage from Resin and Acm Deprotection

Objective: To cleave the monocyclic peptide from the resin and deprotect the Acm groups.

Materials:

-

Peptide-resin with one disulfide bond.

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Iodine (I₂)

-

Cold diethyl ether

Protocol:

-

Cleavage:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether (3x).

-

-

Acm Deprotection and Second Disulfide Bond Formation:

-

Dissolve the crude monocyclic peptide in a suitable solvent (e.g., 80% acetic acid).

-

Add a solution of I₂ in methanol until a persistent yellow color is observed.

-

Stir for 1-2 hours at room temperature.

-

Quench the excess iodine with a solution of ascorbic acid.

-

Purification and Analysis

Objective: To purify and characterize the final bicyclic peptide.

Protocol:

-

Purification:

-

Dissolve the crude bicyclic peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis:

-

Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Assess the purity of the final product by analytical RP-HPLC.

-

Visualizations

This compound Chemical Structure

Caption: Chemical structure of this compound.

SPPS Workflow for α-Conotoxin GI Synthesis

Caption: Experimental workflow for α-conotoxin GI synthesis.

α-Conotoxin GI Signaling Pathway

Caption: Antagonistic action of α-conotoxin GI on nAChR.

References

Protocol for Coupling Boc-Cys(Fm)-OH in Solid-Phase Peptide Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of complex peptides. The choice of protecting groups for the α-amino group and the side chains of amino acids dictates the overall synthetic strategy. This document provides a detailed protocol for the coupling of N-α-Boc-S-(9-fluorenylmethyl)-L-cysteine (Boc-Cys(Fm)-OH) within a Boc-SPPS framework.

The Boc (tert-butyloxycarbonyl) group serves as a temporary, acid-labile protecting group for the α-amino function. The Fm (9-fluorenylmethyl) group, on the other hand, provides base-labile protection for the thiol side chain of cysteine. This orthogonal protection scheme allows for the selective deprotection of the cysteine side chain on the solid support, enabling site-specific modifications such as disulfide bond formation, without disturbing the acid-labile linkages of the peptide to the resin or other side-chain protecting groups.[1][2]

Challenges in Coupling Cysteine Derivatives

The incorporation of cysteine derivatives in SPPS presents several challenges:

-

Racemization: Cysteine is particularly susceptible to racemization at the α-carbon during the activation and coupling steps, especially when using strong bases or prolonged pre-activation times.[3]

-

Steric Hindrance: The bulky nature of the Fm protecting group can sterically hinder the coupling reaction, potentially leading to incomplete acylation and lower yields.

-

Side Reactions: The presence of the sulfur atom can lead to undesired side reactions if not properly protected.

Careful selection of coupling reagents and reaction conditions is crucial to mitigate these challenges and ensure high coupling efficiency and peptide purity.

Recommended Coupling Reagents and Conditions

While quantitative, side-by-side comparative data for the coupling efficiency of various reagents with this compound is not extensively published, the following table summarizes recommended coupling conditions based on general principles of Boc-SPPS and the need to minimize racemization for cysteine-containing peptides.

| Coupling Reagent/Method | Additive | Base (for in situ neutralization) | Solvent | Temperature | Time | Key Considerations |

| DCC/HOBt | HOBt | - | DCM or DMF/DCM | Room Temp. | 1-2 h | Classic method, HOBt suppresses racemization. DCU byproduct is insoluble. |

| DIC/HOBt | HOBt | - | DCM or DMF/DCM | Room Temp. | 1-2 h | DIU byproduct is soluble, simplifying washing steps.[4] |

| HBTU/HOBt | HOBt | DIEA | DMF | Room Temp. | 30-60 min | Fast and efficient coupling. Pre-activation should be minimized to reduce racemization risk.[4] |

| HATU/HOAt | HOAt | DIEA | DMF | Room Temp. | 30-60 min | Generally more efficient and less prone to racemization than HBTU.[4] |

| PyBOP | - | DIEA | DMF | Room Temp. | 1-2 h | Effective for sterically hindered couplings. |

Experimental Protocols

Protocol 1: Coupling of this compound using DIC/HOBt

This protocol is recommended to minimize the risk of racemization.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).

-

Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.

-

Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-